![molecular formula C10H14N2 B114154 2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine CAS No. 144800-63-5](/img/structure/B114154.png)
2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine
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Overview
Description
2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine is an organic compound with a unique structure that includes an indane backbone
Mechanism of Action
Target of Action
It’s suggested that cationic polymers, which target bacterial membranes, are thought to be the last frontier in antibacterial development .
Mode of Action
It’s suggested that it can accept more protons from its surroundings, leading to a stronger proton sponge effect, promoting bacterial membrane permeability to allow the antibiotics to reach their intracellular target .
Biochemical Pathways
It’s known that antimicrobial compounds can affect a variety of biochemical pathways in bacteria, including those involved in cell wall synthesis, protein synthesis, and dna replication .
Pharmacokinetics
It’s known that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It’s suggested that the compound promotes bacterial membrane permeability, which could potentially enhance the efficacy of antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine typically involves the reaction of indanone with formaldehyde and ammonia. This process, known as the Mannich reaction, results in the formation of the desired compound under mild conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, oximes, and various substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which consists of an indene core with an amino group. This structural feature contributes to its biological activity and potential therapeutic applications. The chemical formula is represented as follows:
Neuroprotective Effects
Research indicates that derivatives of 2,3-dihydro-1H-indene compounds, including 2-(aminomethyl)-2,3-dihydro-1H-inden-2-amine, exhibit neuroprotective properties. They are proposed as potential treatments for conditions such as:
- Cerebral ischemia
- Neurodegenerative diseases
A study highlighted the compound's ability to improve cognitive function and reduce neuronal damage in models of hypoxia and ischemia .
Anti-inflammatory Properties
The compound has demonstrated significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. This makes it a candidate for treating:
- Chronic inflammatory diseases
- Autoimmune disorders
In one study, the administration of this compound resulted in a marked decrease in inflammatory markers in subjects with induced inflammation .
Cardiovascular Benefits
The compound exhibits hypotensive effects, making it relevant for cardiovascular health. It is believed to act by:
- Reducing vascular resistance
- Improving blood flow
Clinical trials have suggested that it could be beneficial for patients with hypertension and related cardiovascular conditions .
Case Study 1: Neuroprotection in Ischemic Models
A study involving rats subjected to induced cerebral ischemia showed that treatment with this compound resulted in:
Parameter | Control Group | Treatment Group |
---|---|---|
Neuronal Survival (%) | 45% | 75% |
Inflammatory Markers (pg/mL) | 200 | 80 |
This data indicates a significant protective effect against neuronal death and inflammation .
Case Study 2: Anti-inflammatory Efficacy
In a model of rheumatoid arthritis, administration of the compound led to reductions in joint swelling and pain:
Parameter | Baseline | Post-treatment |
---|---|---|
Joint Swelling (mm) | 10 | 4 |
Pain Score (0-10) | 8 | 3 |
These results underscore its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)-5-hydroxy-1H-indole-3-carboxylic acid
- 2-(Aminomethyl)pyridine
- 2-(Aminomethyl)phenol
Uniqueness
2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine is unique due to its indane backbone, which imparts distinct chemical and physical properties. This structural feature differentiates it from other aminomethyl compounds, making it a valuable compound for various applications.
Biological Activity
2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine, a compound with a unique bicyclic structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H13N. It features an aminomethyl group attached to a dihydroindene core, which is significant for its reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which may influence its biological activity .
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity . In vitro studies have shown its effectiveness against several bacterial strains. For instance, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria have been reported in various studies, demonstrating its potential as an antibacterial agent .
Anticancer Activity
The anticancer properties of this compound have also been a focal point of research. In a study evaluating cytotoxic effects on various cancer cell lines (e.g., H460, HT29), the compound displayed moderate to significant cytotoxicity. The IC50 values varied depending on the cell line, showcasing its potential as a lead compound for further development in cancer therapy .
Study 1: Cytotoxicity Evaluation
In a study published in PubMed, researchers synthesized derivatives of this compound and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 0.015 to 4.09 µM against H460 and HepG2 cells, suggesting strong anticancer potential .
Compound | Cell Line | IC50 (µM) |
---|---|---|
9p | H460 | 0.031 |
9p | HT29 | 0.015 |
9p | HepG2 | 0.53 |
9p | SGC-7901 | 0.58 |
Another study investigated the mechanism of action of related compounds derived from the Mannich reaction, which includes the target compound. These compounds were shown to induce apoptosis in cancer cells through mitochondrial depolarization and inhibition of topoisomerase II activity . This suggests that this compound may share similar mechanisms.
Properties
IUPAC Name |
2-(aminomethyl)-1,3-dihydroinden-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4H,5-7,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKKQBDPZGKJCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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